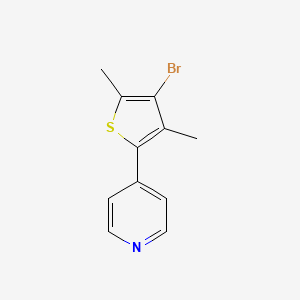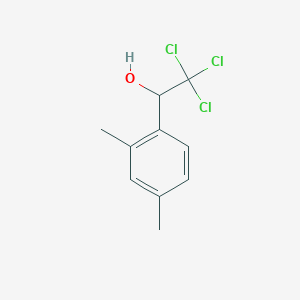
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is an organic compound characterized by its trichloromethyl group attached to a phenyl ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with trichloroacetaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or chloromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed:
Oxidation: Formation of 2,2,2-trichloro-1-(2,4-dimethylphenyl)ketone or corresponding carboxylic acids.
Reduction: Formation of 2,2-dichloro-1-(2,4-dimethylphenyl)ethanol or 2-chloro-1-(2,4-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activity.
類似化合物との比較
2,2,2-Trichloro-1-(3,4-dimethylphenyl)ethanol: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11Cl3O |
|---|---|
分子量 |
253.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChIキー |
BXULDYYEWVHDJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C(Cl)(Cl)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[(1-Benzyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14197841.png)
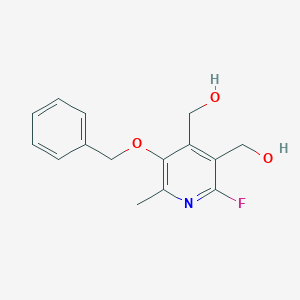
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
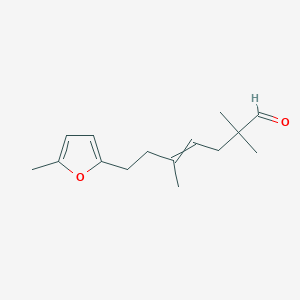
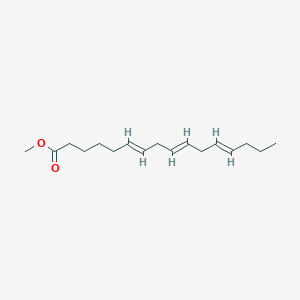
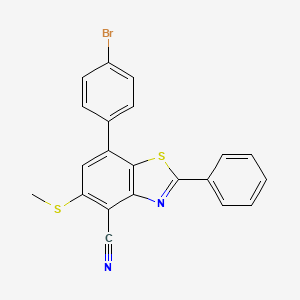
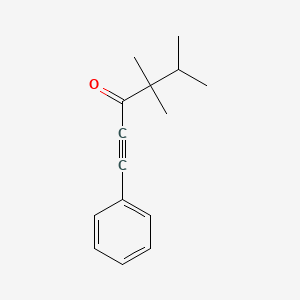
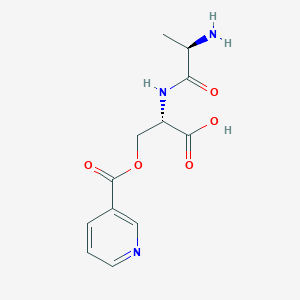
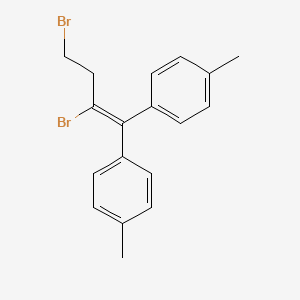
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)
